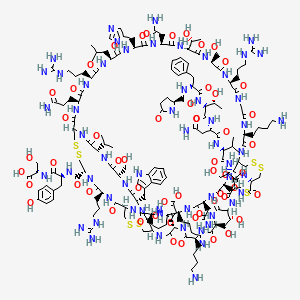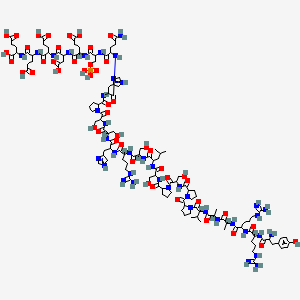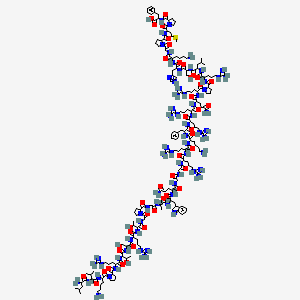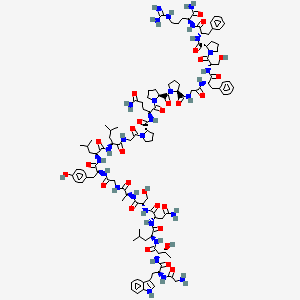![molecular formula C₁₅H₂₇NO₁₁ B1139687 N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methoxy]oxan-3-yl]acetamide CAS No. 109303-71-1](/img/no-structure.png)
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methoxy]oxan-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is of significant interest due to its complex structure and potential applications in various fields of chemistry and biology. Its intricate molecular architecture invites detailed study to understand its synthesis pathways, molecular interactions, structural characteristics, and physicochemical properties.
Synthesis Analysis
Synthetic approaches for compounds with similar structural frameworks often involve multi-step reactions, starting from simple precursors to gradually build up the desired molecular complexity. For instance, the synthesis of related compounds typically includes steps such as acetylation, treatment with amines, and subsequent cyclization reactions. These processes are carefully designed to introduce specific functional groups at precise locations on the molecule, enabling the formation of the target compound with high specificity (Pratibha Sharma et al., 2004).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated through techniques like X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule. Studies on similar molecules have shown that crystallization can lead to the formation of distinct structural motifs, reflecting the molecular geometry and the electronic interactions between different parts of the molecule (T. Baranova et al., 2012).
Chemical Reactions and Properties
The reactivity of such compounds is closely related to their chemical structure, with specific functional groups undergoing characteristic reactions. For example, acetamide groups in related compounds have been modified to enhance their biological activity or to introduce new functional capabilities, showcasing the versatility of these molecular frameworks in chemical synthesis (Xiao-meng Wang et al., 2015).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, of compounds like the one are significantly influenced by their molecular structure. For example, the planarity and rigidity of the molecule can affect its crystallinity and melting behavior, as demonstrated in studies on structurally related compounds (A. Bunev et al., 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity towards specific reagents or stability under various conditions, are crucial for understanding the applications and handling of the compound. Studies on related molecules have explored their reactivity in synthesis, highlighting the influence of the molecular structure on chemical behavior and the potential for creating diverse derivatives with varying properties (N. Agarwal et al., 1976).
Aplicaciones Científicas De Investigación
Advanced Oxidation Processes for Degradation
Research on acetaminophen, a compound with some structural similarities, particularly in terms of the acetamide group, shows that advanced oxidation processes (AOPs) are effective for degrading acetaminophen and its by-products in aqueous media. These processes result in various degradation products, some of which have been identified as mutagenic or toxic, highlighting the importance of thorough degradation pathways analysis and environmental impact assessments (Qutob et al., 2022).
Antioxidant and Anti-inflammatory Activities
The review on the biological effects of acetamide and its derivatives emphasizes their varied biological responses, which include antioxidant and anti-inflammatory activities. This suggests that compounds containing the acetamide group could potentially be utilized in therapeutic applications aimed at mitigating oxidative stress and inflammation (Kennedy, 2001).
Biomass Conversion to Value-added Products
Studies on biomass conversion highlight the potential of utilizing structural analogs of the query compound for sustainable production of value-added chemicals, such as furan derivatives. These chemicals serve as platform molecules for generating polymers, fuels, and other functional materials, demonstrating the compound's relevance in green chemistry and industrial applications (Chernyshev et al., 2017).
Neuroprotective and Antidepressant Effects
Research on ketamine and its metabolites, which share functional groups with the query compound, reveals significant neuroprotective and antidepressant effects. This includes the modulation of glutamate and AMPA receptors, indicating potential applications in treating various neurological disorders and elucidating mechanisms of action relevant to the chemical structure (Zanos et al., 2018).
Propiedades
Número CAS |
109303-71-1 |
|---|---|
Nombre del producto |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methoxy]oxan-3-yl]acetamide |
Fórmula molecular |
C₁₅H₂₇NO₁₁ |
Peso molecular |
397.38 |
Nombre IUPAC |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methoxy]oxan-3-yl]acetamide |
InChI |
InChI=1S/C15H27NO11/c1-5(18)16-8-11(21)9(19)6(3-17)26-14(8)25-4-7-10(20)12(22)13(23)15(24-2)27-7/h6-15,17,19-23H,3-4H2,1-2H3,(H,16,18) |
SMILES |
CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC)O)O)O)CO)O)O |
Sinónimos |
GalNAc1-b-3Gal-α-OMe_x000B_ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



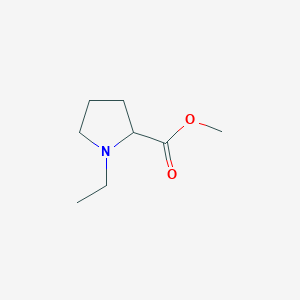
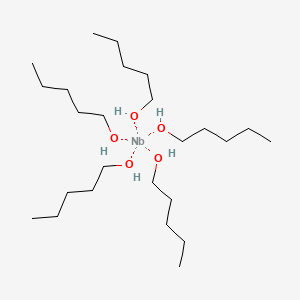
![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1139615.png)
